molecular formula C23H19IN2O4 B11553442 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303087-33-4

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B11553442
CAS No.: 303087-33-4
M. Wt: 514.3 g/mol
InChI Key: GMADIQDUSSMGHR-AFUMVMLFSA-N
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Description

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H19IN2O4 and a molecular weight of 514.323 g/mol . This compound is notable for its unique structure, which includes both iodobenzoate and carbohydrazonoyl functional groups.

Preparation Methods

The synthesis of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The iodobenzoate group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.

Properties

CAS No.

303087-33-4

Molecular Formula

C23H19IN2O4

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H19IN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

GMADIQDUSSMGHR-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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